(S)-3-Hydroxyphenylglycine
Overview
Description
Agonist at group I metabotropic glutamate receptors (mGlu1) having no effect at mGlu2 or mGlu4.
Scientific Research Applications
Biosynthesis in Peptide Natural Products
(S)-3-Hydroxyphenylglycine plays a significant role in the formation of various peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides. Research has delved into the biosynthesis gene clusters of specific antibiotics, contributing to a deeper understanding of the biosynthesis of this and similar non-proteinogenic aromatic amino acids, highlighting their importance in medicinal chemistry (Rashed S Al Toma et al., 2015).
Enzymatic Synthesis in Antibiotics
The microbial enzymatic synthesis of D-p-hydroxyphenylglycine, a variant of this compound, has been extensively researched for its role as a precursor in semisynthetic penicillin and cephalosporin. This research includes methods to optimize the strains producing relevant enzymes and advances in genetic engineering (Zhu Bao-cheng, 2003).
Role in Antibiotic Biosynthesis
This compound is crucial in certain peptidic natural products synthesized by non-ribosomal peptide synthetases, particularly in the vancomycin group of antibiotics. It contributes structurally to the formation of heptapeptide aglycones and serves as a glycosylation site. The biosynthesis pathway has been elucidated, revealing its synthesis from prephenate through a four-enzyme pathway (B. Hubbard et al., 2000).
Analysis of Synthetic Processes
Molecular Building-Block in Pharmaceuticals
This compound serves as an important chiral molecular building-block for various pharmaceuticals, including antibiotics. The advancement in biotechnological production processes, like whole-cell immobilization technology, has been explored to enhance the synthesis efficiency of its derivatives for pharmaceutical applications (Yuan Jin et al., 2016).
Properties
IUPAC Name |
(2S)-2-amino-2-(3-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLYTFPAEVJTFM-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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